2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H29FN4O2S and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.19952552 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Heterocyclic Carboxamides as Antipsychotic Agents: Heterocyclic analogues of benzisothiazolyl-piperazinyl compounds, similar in structure to the specified chemical, were synthesized and evaluated for their antipsychotic potential. These compounds were tested for binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some derivatives demonstrated significant in vivo activities comparable to known antipsychotic agents, with a profile suggesting lower risks of extrapyramidal side effects (Norman et al., 1996).
Antimicrobial and Antifungal Activities
- Antimycobacterial Activity of Fluorinated Compounds: A study on fluorinated benzothiazolo imidazole compounds revealed promising antimicrobial activity. These compounds were synthesized and tested for their efficacy against microbial strains, demonstrating significant potential as antimicrobial agents (Sathe et al., 2011).
Photophysical Studies
- Luminescent Properties and Photo-induced Electron Transfer: Piperazine substituted naphthalimide compounds were synthesized and their luminescent properties explored. The fluorescence quantum yields of these compounds suggested potential applications as pH probes, with photo-induced electron transfer (PET) processes being observed. These findings indicate their utility in the development of fluorescent materials and sensors (Gan et al., 2003).
Chemical Synthesis and Modification
- Synthesis of Tetrahydrobenzo[b]thiophene Derivatives: The synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation was investigated, leading to the development of various compounds with potential pharmaceutical applications. These derivatives were synthesized through reactions involving amines and nucleophiles, showcasing the versatility of the chemical structure for further medicinal chemistry exploration (Abdalha et al., 2011).
Properties
IUPAC Name |
2-[[2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2S/c1-15-5-6-18-19(11-15)31-23(21(18)22(25)30)26-20(29)14-28-9-7-27(8-10-28)13-16-3-2-4-17(24)12-16/h2-4,12,15H,5-11,13-14H2,1H3,(H2,25,30)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOZDCOTJRFQQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3CCN(CC3)CC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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